Funobactam

Description

BenchChem offers high-quality Funobactam suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Funobactam including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C13H17N7O6S |

|---|---|

Molecular Weight |

399.39 g/mol |

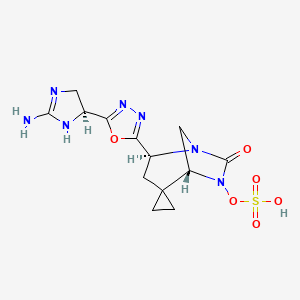

IUPAC Name |

[(2S,5R)-2-[5-[(5S)-2-amino-4,5-dihydro-1H-imidazol-5-yl]-1,3,4-oxadiazol-2-yl]-7-oxospiro[1,6-diazabicyclo[3.2.1]octane-4,1'-cyclopropane]-6-yl] hydrogen sulfate |

InChI |

InChI=1S/C13H17N7O6S/c14-11-15-4-6(16-11)9-17-18-10(25-9)7-3-13(1-2-13)8-5-19(7)12(21)20(8)26-27(22,23)24/h6-8H,1-5H2,(H3,14,15,16)(H,22,23,24)/t6-,7-,8-/m0/s1 |

InChI Key |

GRRBXZJDEZJMHA-FXQIFTODSA-N |

Isomeric SMILES |

C1CC12C[C@H](N3C[C@@H]2N(C3=O)OS(=O)(=O)O)C4=NN=C(O4)[C@@H]5CN=C(N5)N |

Canonical SMILES |

C1CC12CC(N3CC2N(C3=O)OS(=O)(=O)O)C4=NN=C(O4)C5CN=C(N5)N |

Origin of Product |

United States |

Foundational & Exploratory

Funobactam (XNW4107): A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Funobactam (formerly XNW4107) is a novel, investigational diazabicyclooctane (DBO) β-lactamase inhibitor developed by Evopoint Biosciences.[1] It is currently in Phase III clinical trials in combination with imipenem/cilastatin for the treatment of complicated urinary tract infections (cUTIs), hospital-acquired bacterial pneumonia (HABP), and ventilator-associated bacterial pneumonia (VABP). Funobactam exhibits potent, broad-spectrum activity against Ambler Class A, C, and D serine β-lactamases, restoring the efficacy of imipenem against many carbapenem-resistant Gram-negative bacteria.[2] This technical guide provides an in-depth overview of the discovery, a detailed synthesis pathway, mechanism of action, and key preclinical and clinical data for Funobactam.

Discovery and Development

Funobactam was developed by Evopoint Biosciences, a company with proprietary discovery platforms for targeted and anti-infective therapies.[3] The discovery of Funobactam is part of a broader effort to develop novel β-lactamase inhibitors that can overcome the growing threat of antimicrobial resistance. The development of Funobactam addresses the clinical challenge of infections caused by carbapenem-resistant Acinetobacter baumannii (CRAB), Pseudomonas aeruginosa (CRPA), and Enterobacteriaceae (CRE).

The combination of Funobactam with imipenem/cilastatin has received Qualified Infectious Disease Product (QIDP) and Fast Track designations from the U.S. Food and Drug Administration (FDA), highlighting its potential to address a significant unmet medical need.

Synthesis Pathway

The chemical synthesis of Funobactam involves a multi-step process, as detailed in patent WO2019007235 A1. The synthesis is complex and requires careful control of stereochemistry. A simplified, conceptual overview of the synthesis is presented below. For a detailed, step-by-step protocol, please refer to the aforementioned patent.

The following is a representative synthesis pathway and may not reflect the exact process used in large-scale manufacturing.

Caption: Conceptual Synthesis Pathway of Funobactam.

Mechanism of Action

Funobactam is a non-β-lactam β-lactamase inhibitor that works by covalently and reversibly binding to the active site of serine β-lactamases. This inhibition protects β-lactam antibiotics, such as imipenem, from enzymatic degradation by these enzymes. Funobactam itself does not possess intrinsic antibacterial activity.[4]

The mechanism of inhibition involves the formation of a stable acyl-enzyme intermediate with the serine residue in the active site of the β-lactamase. This prevents the enzyme from hydrolyzing the β-lactam ring of co-administered antibiotics.

Caption: Mechanism of Action of Funobactam with Imipenem.

Preclinical Data

In Vitro Activity

Funobactam, in combination with imipenem, has demonstrated potent in vitro activity against a broad range of Gram-negative bacteria, including carbapenem-resistant strains.

| Bacterial Species | Imipenem MIC (μg/mL) | Imipenem/Funobactam (4 μg/mL) MIC (μg/mL) |

| Acinetobacter baumannii (Carbapenem-Resistant) | >64 | 0.5 - 8 |

| Pseudomonas aeruginosa (Carbapenem-Resistant) | >32 | 2 - 16 |

| Klebsiella pneumoniae (KPC-producing) | >32 | 0.25 - 4 |

Data sourced from preclinical studies.

In Vivo Efficacy

The in vivo efficacy of imipenem/funobactam has been evaluated in a neutropenic murine thigh infection model.[2]

| Bacterial Strain | Funobactam Dose (mg/kg) with Imipenem HSR | Change in log10 CFU/thigh at 24h |

| A. baumannii | 7.2 | >1-log kill |

| P. aeruginosa | 7.2 | >1-log kill |

| K. pneumoniae | 7.2 | Stasis |

HSR: Human-Simulated Regimen. Data adapted from Fratoni et al., 2023.[2]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

MICs for imipenem and imipenem/funobactam were determined by broth microdilution according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. A fixed concentration of funobactam (typically 4 or 8 μg/mL) was used in combination with serial twofold dilutions of imipenem.

Caption: Workflow for MIC Determination.

Neutropenic Murine Thigh Infection Model

This model was used to evaluate the in vivo pharmacodynamics of imipenem/funobactam.[2]

-

Induction of Neutropenia: Female ICR mice were rendered neutropenic by intraperitoneal injections of cyclophosphamide.

-

Infection: Mice were inoculated in the thigh muscle with a bacterial suspension.

-

Treatment: Human-simulated regimens of imipenem and varying doses of funobactam were administered subcutaneously.

-

Assessment: At 24 hours post-treatment initiation, mice were euthanized, and thigh homogenates were quantitatively cultured to determine the bacterial burden.

Clinical Development

Funobactam, in combination with imipenem/cilastatin, is currently in Phase III clinical trials for the treatment of complicated urinary tract infections, including acute pyelonephritis (NCT05204368), and hospital-acquired or ventilator-associated bacterial pneumonia (NCT05204563). These trials are evaluating the efficacy and safety of the combination therapy against standard-of-care antibiotics.

Conclusion

Funobactam is a promising new β-lactamase inhibitor with the potential to address the urgent threat of infections caused by carbapenem-resistant Gram-negative pathogens. Its broad-spectrum activity and potentiation of imipenem activity make it a valuable candidate for further development. The ongoing Phase III clinical trials will provide crucial data on its clinical utility.

References

Funobactam: A Technical Guide to its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Funobactam (formerly known as XNW4107) is a novel, investigational β-lactamase inhibitor belonging to the diazabicyclooctane class.[1][2] It is currently in Phase 3 clinical trials and is being developed by Evopoint Biosciences Co., Ltd. in combination with the carbapenem antibiotic imipenem and cilastatin.[1][3][4] This combination aims to combat infections caused by multidrug-resistant (MDR) Gram-negative bacteria, particularly those producing serine β-lactamases.[5] Funobactam itself does not possess intrinsic antibacterial activity but functions to protect β-lactam antibiotics from degradation by a wide range of β-lactamase enzymes.[2][6] This technical guide provides a comprehensive overview of the chemical structure, properties, and key experimental methodologies related to Funobactam.

Chemical Structure and Properties

Funobactam is a synthetic compound with a complex heterocyclic structure.[2]

Chemical Name: [(2S,5R)-2-[5-[(5S)-2-amino-4,5-dihydro-1H-imidazol-3-ium-5-yl]-1,3,4-oxadiazol-2-yl]-7-oxospiro[1,6-diazabicyclo[3.2.1]octane-4,1'-cyclopropane]-6-yl] sulfate[3]

Table 1: Physicochemical Properties of Funobactam

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₇N₇O₆S | [7] |

| Molecular Weight | 399.38 g/mol | [7] |

| CAS Number | 2365454-12-0 | [7] |

| Appearance | White to off-white solid | [6] |

| Solubility | 10 mM in DMSO; 25 mg/mL in DMSO (with sonication) | [6][7] |

| Purity | 99.47% | [6] |

Mechanism of Action

Funobactam is a potent inhibitor of a broad spectrum of serine β-lactamases, including Ambler Class A, C, and D enzymes.[8] These enzymes are a primary mechanism of resistance in many Gram-negative bacteria, hydrolyzing the β-lactam ring of antibiotics like penicillins, cephalosporins, and carbapenems, rendering them inactive.[9] By binding to the active site of these β-lactamases, Funobactam prevents the degradation of co-administered β-lactam antibiotics, thereby restoring their efficacy against resistant strains.[5][10]

The general mechanism of β-lactam antibiotics involves the inhibition of penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of the bacterial cell wall.[9] β-lactamases counteract this by hydrolyzing the antibiotic. Funobactam's role is to inhibit this hydrolysis.

Experimental Protocols

Synthesis of Funobactam

A detailed, publicly available, step-by-step synthesis protocol for Funobactam is not available in the scientific literature, which is common for a compound in active clinical development. The synthesis of diazabicyclooctane core structures, which is central to Funobactam, generally involves multi-step organic chemistry procedures. Researchers interested in the synthesis of similar molecules can refer to the broader literature on the synthesis of β-lactamase inhibitors.

In Vitro Susceptibility Testing: Broth Microdilution

The minimum inhibitory concentration (MIC) of imipenem in combination with Funobactam is determined using the broth microdilution method. This is a standardized procedure to assess the susceptibility of bacteria to antimicrobial agents.

Protocol:

-

Preparation of Reagents:

-

Prepare a stock solution of Funobactam in a suitable solvent, such as DMSO.

-

Prepare a stock solution of the β-lactam antibiotic (e.g., imipenem).

-

Use appropriate bacterial growth medium, such as Mueller-Hinton Broth (MHB).

-

-

Preparation of Microtiter Plates:

-

Dispense the growth medium into the wells of a 96-well microtiter plate.

-

Create a two-fold serial dilution of the β-lactam antibiotic across the wells.

-

Add a fixed concentration of Funobactam to each well containing the β-lactam antibiotic.

-

-

Inoculum Preparation:

-

Prepare a standardized bacterial inoculum from a fresh culture, adjusting the turbidity to a 0.5 McFarland standard.

-

Dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

-

-

Incubation:

-

Incubate the microtiter plates at 35-37°C for 16-20 hours.

-

-

Determination of MIC:

-

The MIC is the lowest concentration of the β-lactam antibiotic that completely inhibits visible bacterial growth.

-

In Vivo Efficacy: Neutropenic Murine Thigh Infection Model

This animal model is crucial for evaluating the in vivo efficacy of new antimicrobial agents and for determining their pharmacokinetic/pharmacodynamic (PK/PD) parameters.

Protocol:

-

Induction of Neutropenia:

-

Female ICR mice (or a similar strain) are rendered neutropenic by intraperitoneal injections of cyclophosphamide. A common regimen is 150 mg/kg administered four days prior to infection and 100 mg/kg one day before infection.

-

-

Infection:

-

Mice are anesthetized and then infected via intramuscular injection into the thigh with a standardized inoculum of the test bacterium (e.g., Acinetobacter baumannii, Pseudomonas aeruginosa, Klebsiella pneumoniae).

-

-

Treatment:

-

Treatment with the antimicrobial agent(s) (e.g., imipenem/cilastatin with or without Funobactam) is initiated at a specified time point post-infection (e.g., 2 hours).

-

The drugs are administered via a clinically relevant route, such as subcutaneous or intravenous injection, at various dosing regimens.

-

-

Sample Collection and Analysis:

-

At the end of the treatment period (e.g., 24 hours), mice are euthanized.

-

The infected thigh muscle is aseptically removed, homogenized, and serially diluted.

-

The dilutions are plated on appropriate agar to determine the bacterial load (CFU/thigh).

-

The efficacy of the treatment is determined by the reduction in bacterial count compared to untreated controls.

-

Pharmacokinetic Properties

Pharmacokinetic data for Funobactam has been primarily generated from animal models. These studies are essential for determining appropriate dosing regimens for clinical trials.

Table 2: Pharmacokinetic Parameters of Funobactam in a Murine Model

| Parameter | Dose (mg/kg, s.c.) | Value | Reference |

| Protein Binding (%) | 1 | 3.11 | [6] |

| 10 | 5.44 | [6] | |

| 20 | 2.03 | [6] | |

| fAUC₀₋₂₄ (mg·h/L) | Human-simulated 250 mg q6h | 142.7 | [11] |

| fCmax (mg/L) | Human-simulated 250 mg q6h | 13.9 | [11] |

fAUC₀₋₂₄: Area under the free drug concentration-time curve from 0 to 24 hours. fCmax: Maximum free drug concentration.

Studies have shown that Funobactam exhibits time-dependent killing, meaning its efficacy is best correlated with the duration of time that the free drug concentration remains above a certain threshold.[5][12]

Conclusion

Funobactam is a promising new β-lactamase inhibitor with the potential to address the significant challenge of antimicrobial resistance, particularly from Gram-negative pathogens. Its potent inhibition of a wide range of β-lactamases restores the activity of established β-lactam antibiotics like imipenem. The data gathered from in vitro and in vivo studies provide a strong foundation for its ongoing clinical development. This technical guide summarizes the key chemical and pharmacological information currently available for Funobactam, offering a valuable resource for the scientific and drug development communities. As Funobactam progresses through clinical trials, more detailed information on its properties and clinical efficacy will undoubtedly become available.

References

- 1. funobactam | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]

- 2. Compound | AntibioticDB [antibioticdb.com]

- 3. Funobactam - Wikipedia [en.wikipedia.org]

- 4. Evopoint has submitted the Pre-NDA application for its novel drug Funobactam (XNW4107), offering new hope for HABP/VABP patients [evopointbio.com]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Funobactam - Immunomart [immunomart.com]

- 8. Imipenem/funobactam (formerly XNW4107) in vivo pharmacodynamics against serine carbapenemase-producing Gram-negative bacteria: a novel modelling approach for time-dependent killing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Beta-Lactamase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Imipenem/funobactam (formerly XNW4107) in vivo pharmacodynamics against serine carbapenemase-producing Gram-negative bacteria: a novel modelling approach for time-dependent killing - PubMed [pubmed.ncbi.nlm.nih.gov]

Funobactam: A Technical Guide to its Spectrum of Activity Against Gram-Negative Bacteria

For Researchers, Scientists, and Drug Development Professionals

Abstract

Funobactam is a novel, potent diazabicyclooctane β-lactamase inhibitor (BLI) under clinical development in combination with imipenem/cilastatin. This combination, imipenem/funobactam, demonstrates significant in vitro and in vivo activity against a broad spectrum of clinically important Gram-negative bacteria, including multidrug-resistant (MDR) strains. Funobactam effectively restores the activity of imipenem against pathogens that produce Ambler Class A, C, and D β-lactamases. This technical guide provides a comprehensive overview of Funobactam's spectrum of activity, a detailed methodology for its evaluation, and a visualization of its mechanism of action.

Introduction

The rise of antimicrobial resistance, particularly among Gram-negative bacteria, poses a significant threat to global public health. The production of β-lactamase enzymes is a primary mechanism of resistance to β-lactam antibiotics, a cornerstone of antibacterial therapy. Funobactam (formerly XNW4107) is a next-generation β-lactamase inhibitor designed to overcome this resistance. When combined with the carbapenem antibiotic imipenem, Funobactam protects it from degradation by a wide array of β-lactamases, thereby expanding its spectrum of activity to include many resistant pathogens.[1][2] Currently, the combination of imipenem/cilastatin/funobactam is advancing into Phase III clinical trials for the treatment of complicated urinary tract infections (cUTIs) and hospital-acquired/ventilator-associated bacterial pneumonia (HABP/VABP).[1][3]

Spectrum of Activity

Imipenem/funobactam has demonstrated potent activity against a wide range of Gram-negative bacteria, including those producing serine carbapenemases. Its spectrum covers key pathogens such as Acinetobacter baumannii, Pseudomonas aeruginosa, and various species of the order Enterobacterales.[1][2]

Quantitative Antimicrobial Activity

The in vitro activity of imipenem/funobactam has been evaluated against a panel of clinical isolates. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for imipenem and imipenem in combination with a fixed concentration of funobactam. The addition of funobactam leads to a significant reduction in the MICs for imipenem against resistant isolates.

| Bacterial Species | Isolate ID | Imipenem MIC (mg/L) | Imipenem/Funobactam (8 mg/L) MIC (mg/L) | Fold Reduction in MIC |

| Acinetobacter baumannii | AR-0382 | >64 | 4 | >16 |

| Acinetobacter baumannii | AR-0383 | >64 | 8 | >8 |

| Acinetobacter baumannii | AR-0384 | >64 | 4 | >16 |

| Acinetobacter baumannii | AR-0385 | >64 | 8 | >8 |

| Acinetobacter baumannii | AR-0386 | >64 | 16 | >4 |

| Acinetobacter baumannii | AR-0387 | >64 | 8 | >8 |

| Acinetobacter baumannii | AR-0388 | >64 | 4 | >16 |

| Pseudomonas aeruginosa | AR-0275 | 32 | 4 | 8 |

| Pseudomonas aeruginosa | AR-0276 | 64 | 8 | 8 |

| Pseudomonas aeruginosa | AR-0277 | 128 | 8 | 16 |

| Pseudomonas aeruginosa | AR-0278 | >128 | 16 | >8 |

| Klebsiella pneumoniae | AR-0195 | >128 | 0.25 | >512 |

| Klebsiella pneumoniae | AR-0196 | >128 | 0.5 | >256 |

| Klebsiella pneumoniae | AR-0197 | >128 | 1 | >128 |

| Klebsiella pneumoniae | AR-0198 | >128 | 2 | >64 |

Data sourced from a study on serine carbapenemase-producing Gram-negative bacteria. All isolates were resistant to imipenem alone based on CLSI breakpoints.[2]

Mechanism of Action

Funobactam is a diazabicyclooctane β-lactamase inhibitor that confers protection to β-lactam antibiotics against hydrolysis by Ambler Class A, C, and D β-lactamases.[1] These enzymes are responsible for resistance to a broad range of β-lactam antibiotics, including penicillins, cephalosporins, and carbapenems.

Signaling Pathway of β-Lactamase Inhibition

The primary mechanism of action of Funobactam involves the covalent acylation of the active site serine of the β-lactamase enzyme. This forms a stable, inactive complex, effectively sequestering the enzyme and preventing it from hydrolyzing the partner β-lactam antibiotic, such as imipenem. This allows the β-lactam to reach its target, the penicillin-binding proteins (PBPs), and exert its bactericidal activity by inhibiting cell wall synthesis.

Caption: Mechanism of Imipenem/Funobactam Action.

Experimental Protocols

The determination of the in vitro activity of Funobactam in combination with a partner antibiotic is performed using standardized methods, primarily the broth microdilution method, as recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution MIC Testing Protocol

This protocol outlines the steps for determining the Minimum Inhibitory Concentration (MIC) of imipenem/funobactam against Gram-negative bacteria.

4.1.1. Materials

-

Cation-adjusted Mueller-Hinton broth (CAMHB)

-

Imipenem and Funobactam analytical grade powders

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

4.1.2. Methodology

-

Preparation of Antimicrobial Solutions:

-

Prepare stock solutions of imipenem and funobactam in a suitable solvent.

-

Perform serial two-fold dilutions of imipenem in CAMHB in the 96-well plates.

-

Add a fixed, constant concentration of Funobactam (e.g., 8 mg/L) to each well containing the imipenem dilutions.

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select several colonies and suspend them in saline to match a 0.5 McFarland turbidity standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Inoculation and Incubation:

-

Inoculate each well of the microtiter plate with the prepared bacterial suspension.

-

Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

MIC Determination:

-

After incubation, visually inspect the plates for bacterial growth (turbidity).

-

The MIC is defined as the lowest concentration of imipenem in the presence of the fixed concentration of funobactam that completely inhibits visible growth of the organism.

-

Caption: Broth Microdilution MIC Testing Workflow.

Conclusion

Funobactam, in combination with imipenem, represents a promising therapeutic option for the treatment of serious infections caused by multidrug-resistant Gram-negative bacteria. Its potent inhibition of a broad range of β-lactamases restores the activity of imipenem against key pathogens, including A. baumannii, P. aeruginosa, and carbapenem-resistant Enterobacterales. The data and protocols presented in this guide provide a comprehensive technical overview for researchers and drug development professionals working on novel antimicrobial strategies. Further clinical investigations will continue to delineate the role of imipenem/funobactam in the clinical setting.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Imipenem/funobactam (formerly XNW4107) in vivo pharmacodynamics against serine carbapenemase-producing Gram-negative bacteria: a novel modelling approach for time-dependent killing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Antibacterial Activity of Funobactam: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Funobactam (formerly XNW4107) is a novel, non-β-lactam, diazabicyclooctane β-lactamase inhibitor. It exhibits no intrinsic antibacterial activity and is being developed in combination with the carbapenem antibiotic imipenem to combat infections caused by multidrug-resistant (MDR) Gram-negative bacteria. Funobactam effectively restores the in vitro activity of imipenem against strains producing a wide range of β-lactamases, particularly serine carbapenemases. This technical guide provides a comprehensive overview of the in vitro antibacterial activity of the imipenem/funobactam combination, including quantitative susceptibility data and detailed experimental protocols.

Mechanism of Action

Funobactam's primary mechanism of action is the inhibition of β-lactamase enzymes produced by bacteria. These enzymes hydrolyze and inactivate β-lactam antibiotics like imipenem, conferring resistance. Funobactam covalently binds to the active site of these enzymes, rendering them inactive and thereby protecting imipenem from degradation. This allows imipenem to effectively bind to its target penicillin-binding proteins (PBPs) in the bacterial cell wall, leading to cell lysis and death. Funobactam has demonstrated potent inhibition of Ambler class A, C, and D β-lactamases.

In Vitro Antibacterial Activity

The combination of imipenem and funobactam has shown potent in vitro activity against a broad spectrum of clinically relevant Gram-negative pathogens, including carbapenem-resistant Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacterales.

Minimum Inhibitory Concentrations (MICs)

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of imipenem/funobactam against various bacterial isolates. MICs were determined using the broth microdilution method with a fixed concentration of funobactam.

Table 1: In Vitro Activity of Imipenem/Funobactam against Imipenem-Nonsusceptible Acinetobacter baumannii

| Number of Isolates | Imipenem MIC90 (mg/L) | Imipenem/Funobactam MIC90 (mg/L) | Fold Reduction in MIC90 |

| 106 | >64 | 8 | 16 |

Data from a study on recent clinical Gram-negative bacilli from China. Funobactam concentration was fixed at 8 mg/L.[1]

Table 2: In Vitro Activity of Imipenem/Funobactam against Imipenem-Resistant Klebsiella pneumoniae

| Number of Isolates | Imipenem MIC90 (mg/L) | Imipenem/Funobactam MIC90 (mg/L) | Fold Reduction in MIC90 |

| 54 | >256 | 2 | 128 |

Data from a study on recent clinical Gram-negative bacilli from China. Funobactam concentration was fixed at 8 mg/L.[1]

Table 3: In Vitro Activity of Imipenem/Funobactam against Imipenem-Nonsusceptible Pseudomonas aeruginosa

| Number of Isolates | Imipenem MIC Range (mg/L) | Imipenem/Funobactam MIC Range (mg/L) |

| 101 | 16 - >64 | 2 - 8 |

80% of the tested isolates exhibited these MICs. Funobactam concentration was fixed at 8 mg/L.[1]

Table 4: MIC Ranges of Imipenem/Funobactam against Serine Carbapenemase-Producing Isolates

| Bacterial Species | Number of Isolates | Imipenem/Funobactam MIC Range (mg/L) |

| Acinetobacter baumannii | 7 | 1 - 16 |

| Pseudomonas aeruginosa | 4 | 1 - 8 |

| Klebsiella pneumoniae | 4 | 0.25 - 16 |

Funobactam concentration was fixed at 8 mg/L.[2][3]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

The broth microdilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The following protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Imipenem and Funobactam analytical standards

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile diluents (e.g., saline or broth)

-

Incubator (35°C ± 2°C)

-

Microplate reader (optional)

Procedure:

-

Preparation of Antimicrobial Solutions: Prepare stock solutions of imipenem and funobactam in an appropriate solvent. A fixed concentration of funobactam (e.g., 8 mg/L) is typically used in combination testing.

-

Serial Dilutions: Perform two-fold serial dilutions of imipenem in CAMHB in the wells of a 96-well microtiter plate. Each well will also contain the fixed concentration of funobactam.

-

Inoculum Preparation: Prepare a bacterial suspension from a fresh culture (18-24 hours old) in a sterile diluent to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is determined as the lowest concentration of imipenem in the presence of funobactam that completely inhibits visible bacterial growth.

References

- 1. In vitro and in vivo activities of a novel β-lactamase inhibitor combination imipenem/XNW4107 against recent clinical Gram-negative bacilli from China - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. 1722. In vivo Activity of Imipenem/XNW4107 Human-Simulated Regimen against Serine Carbapenemase-Producing Acinetobacter baumannii and Pseudomonas aeruginosa in the Neutropenic Murine Thigh Infection Model - PMC [pmc.ncbi.nlm.nih.gov]

Early-Phase Research on Funobactam Efficacy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early-phase research on the efficacy of Funobactam, a novel diazabicyclooctane (DBO) β-lactamase inhibitor. Funobactam is under investigation for the treatment of infections caused by multidrug-resistant Gram-negative bacteria. This document synthesizes available quantitative data, details key experimental methodologies, and visualizes critical pathways and workflows to support further research and development in this field.

Core Efficacy Data

Funobactam, in combination with a β-lactam antibiotic such as imipenem, has demonstrated significant efficacy against a range of serine β-lactamase-producing Gram-negative pathogens. The following tables summarize the key quantitative findings from early-phase in vivo studies.

Table 1: In Vivo Efficacy of Imipenem/Funobactam in a Neutropenic Murine Thigh Infection Model

| Bacterial Species | Number of Strains | Imipenem/Funobactam MIC Range (mg/L) | Efficacy Outcome (24h change in log10 cfu/thigh) | Citation |

| Acinetobacter baumannii | 7 | 0.25–16 | >1-log kill in 6 out of 7 strains | [1] |

| Pseudomonas aeruginosa | 4 | 0.25–16 | >1-log kill in all 4 strains | [1] |

| Klebsiella pneumoniae | 4 | 0.25–16 | Stasis in all 4 strains | [1] |

Table 2: Pharmacodynamic Parameters of Imipenem/Funobactam Associated with Efficacy

| Bacterial Species | Pharmacodynamic Target for Efficacy | Median (%fT > CT[1 mg/L])/MIC Value | Citation |

| Acinetobacter baumannii | 1-log reduction | 9.82 | [2] |

| Pseudomonas aeruginosa | 1-log reduction | 9.90 | [2] |

| Klebsiella pneumoniae | Stasis | 55.73 | [2] |

Note: %fT > CT represents the percentage of the dosing interval during which the free drug concentration remains above a certain threshold concentration.

Mechanism of Action: β-Lactamase Inhibition

Funobactam is a serine β-lactamase inhibitor that protects β-lactam antibiotics from degradation by these enzymes.[1] As a diazabicyclooctane, its mechanism of action involves the formation of a reversible covalent bond with the serine residue in the active site of the β-lactamase. This acylation reaction inactivates the enzyme, allowing the partner β-lactam antibiotic to exert its antibacterial activity.

References

- 1. Imipenem/funobactam (formerly XNW4107) in vivo pharmacodynamics against serine carbapenemase-producing Gram-negative bacteria: a novel modelling approach for time-dependent killing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Imipenem/funobactam (formerly XNW4107) in vivo pharmacodynamics against serine carbapenemase-producing Gram-negative bacteria: a novel modelling approach for time-dependent killing - PubMed [pubmed.ncbi.nlm.nih.gov]

Funobactam: A Technical Guide to Overcoming Antibiotic Resistance

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rise of multidrug-resistant (MDR) Gram-negative bacteria constitutes a significant global health threat. A primary mechanism of resistance is the production of β-lactamase enzymes, which inactivate β-lactam antibiotics. Funobactam (formerly XNW4107) is a novel, investigational diazabicyclooctane (DBO) β-lactamase inhibitor being developed by Evopoint Biosciences.[1] When combined with the carbapenem antibiotic imipenem, Funobactam restores its activity against a broad spectrum of serine β-lactamase-producing bacteria, including carbapenem-resistant Acinetobacter baumannii (CRAB), Pseudomonas aeruginosa (CRPA), and Enterobacterales (CRE).[2][3][4] This technical guide provides an in-depth overview of Funobactam's mechanism of action, its efficacy in overcoming antibiotic resistance, and detailed experimental protocols for its evaluation.

Introduction

Funobactam is a non-β-lactam β-lactamase inhibitor that protects β-lactam antibiotics from degradation by serine β-lactamases of Ambler classes A, C, and D.[4] It is currently in Phase 3 clinical trials in combination with imipenem/cilastatin for the treatment of complicated urinary tract infections (cUTIs), hospital-acquired bacterial pneumonia (HABP), and ventilator-associated bacterial pneumonia (VABP).[1]

Mechanism of Action

Funobactam's primary role is to inhibit the function of β-lactamase enzymes produced by resistant bacteria. These enzymes hydrolyze the amide bond in the β-lactam ring of antibiotics like imipenem, rendering them ineffective. Funobactam, as a diazabicyclooctane, forms a stable, covalent acyl-enzyme intermediate with the serine residue in the active site of the β-lactamase. This inactivation allows the partner β-lactam antibiotic to reach its target, the penicillin-binding proteins (PBPs), and exert its bactericidal effect by inhibiting cell wall synthesis.

References

- 1. funobactam | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. Evopoint has submitted the Pre-NDA application for its novel drug Funobactam (XNW4107), offering new hope for HABP/VABP patients [evopointbio.com]

- 3. Evopoint Develops World's First for Resistant Bacterial Pneumonia [global.pharmcube.com]

- 4. Imipenem/funobactam (formerly XNW4107) in vivo pharmacodynamics against serine carbapenemase-producing Gram-negative bacteria: a novel modelling approach for time-dependent killing - PMC [pmc.ncbi.nlm.nih.gov]

Investigational Studies on Funobactam: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Funobactam (formerly XNW4107) is an investigational diazabicyclooctane (DBO) β-lactamase inhibitor currently in late-stage clinical development.[1] It is being evaluated in combination with imipenem/cilastatin for the treatment of serious infections caused by multidrug-resistant (MDR) Gram-negative bacteria. Funobactam exhibits potent inhibitory activity against a broad spectrum of serine β-lactamases, including Ambler Class A, C, and D enzymes.[2][3][4] This technical guide provides an in-depth overview of the investigational studies on Funobactam, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanism of action and experimental workflows.

Mechanism of Action

Funobactam is a non-β-lactam, diazabicyclooctane-based serine β-lactamase inhibitor.[1] Its mechanism of action involves the formation of a reversible covalent bond with the active site serine residue of β-lactamase enzymes.[5][6] This acylation reaction inactivates the enzyme, preventing the hydrolysis of the β-lactam ring of co-administered antibiotics like imipenem. The process involves an initial non-covalent binding, followed by the formation of a stable acyl-enzyme intermediate, which then slowly undergoes deacylation, regenerating the active inhibitor.[5][7]

Data Presentation

In Vitro Susceptibility of Imipenem/Funobactam

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of imipenem in combination with a fixed concentration of Funobactam against various Gram-negative isolates.

| Organism | Strain(s) | Imipenem MIC (mg/L) | Imipenem/Funobactam MIC (mg/L) | Fold Reduction in MIC |

| Acinetobacter baumannii | 7 clinical isolates | 16 - >256 | 0.25 - 16 | >4 to >256 |

| Pseudomonas aeruginosa | 4 clinical isolates | 8 - 64 | 1 - 8 | 8 |

| Klebsiella pneumoniae | 4 clinical isolates | 32 - >256 | 0.5 - 4 | >64 to >256 |

Data extracted from a study where Funobactam concentration was fixed at 8 mg/L.[4]

In Vivo Pharmacodynamics of Imipenem/Funobactam in a Neutropenic Murine Thigh Infection Model

The following table presents key pharmacokinetic/pharmacodynamic (PK/PD) parameters and efficacy data for the combination of imipenem and Funobactam.

| Organism | PK/PD Index | Value for 1-log Reduction | Value for Stasis | Efficacy of Human-Simulated Regimen (500/250 mg q6h) |

| Acinetobacter baumannii | (%fT > CT[1 mg/L])/MIC | 9.82 | Not Reported | >1-log kill against 6/7 isolates |

| Pseudomonas aeruginosa | (%fT > CT[1 mg/L])/MIC | 9.90 | Not Reported | >1-log kill against 4/4 isolates |

| Klebsiella pneumoniae | (%fT > CT[1 mg/L])/MIC | Not Reported | 55.73 | Stasis against 4/4 isolates |

%fT > CT[1 mg/L] = Percentage of the dosing interval that the free drug concentration remains above a threshold of 1 mg/L.[1]

Experimental Protocols

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the determination of MIC values for imipenem/funobactam against bacterial isolates.

-

Preparation of Reagents:

-

Prepare a stock solution of imipenem and Funobactam in an appropriate solvent.

-

Prepare cation-adjusted Mueller-Hinton broth (CAMHB).

-

Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard.

-

-

Plate Preparation:

-

Dispense CAMHB into all wells of a 96-well microtiter plate.

-

Perform serial two-fold dilutions of imipenem across the plate.

-

Add a fixed concentration of Funobactam (e.g., 8 mg/L) to each well containing the imipenem dilutions.

-

-

Inoculation and Incubation:

-

Inoculate each well with the standardized bacterial suspension.

-

Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubate the plates at 35-37°C for 18-24 hours.

-

-

MIC Determination:

-

The MIC is the lowest concentration of imipenem in the presence of Funobactam that completely inhibits visible bacterial growth.

-

Neutropenic Murine Thigh Infection Model

This in vivo model is used to evaluate the efficacy of imipenem/funobactam.[2]

-

Induction of Neutropenia:

-

Administer cyclophosphamide to mice to induce a neutropenic state.

-

-

Infection:

-

Inoculate the thigh muscle of the neutropenic mice with a standardized bacterial suspension.

-

-

Treatment:

-

Administer imipenem and Funobactam at various doses and schedules, including human-simulated regimens.

-

-

Efficacy Assessment:

-

At a predetermined time point (e.g., 24 hours post-treatment), euthanize the mice.

-

Aseptically remove the thigh tissue and homogenize it.

-

Perform serial dilutions of the homogenate and plate on appropriate agar to determine the number of colony-forming units (CFU).

-

Efficacy is determined by the reduction in bacterial load compared to untreated controls.

-

Logical Relationship of Funobactam Action

The following diagram illustrates the logical relationship of how Funobactam potentiates the activity of β-lactam antibiotics against resistant bacteria.

Conclusion

Funobactam is a promising β-lactamase inhibitor with the potential to restore the activity of imipenem against a wide range of carbapenem-resistant Gram-negative pathogens. The available in vitro and in vivo data demonstrate its potent and broad-spectrum activity. Further clinical studies are ongoing to fully elucidate its efficacy and safety profile in various infectious diseases.[8][9][10] This technical guide provides a foundational understanding of the investigational work on Funobactam to aid researchers and drug development professionals in this critical area of antimicrobial resistance.

References

- 1. Imipenem/funobactam (formerly XNW4107) in vivo pharmacodynamics against serine carbapenemase-producing Gram-negative bacteria: a novel modelling approach for time-dependent killing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Imipenem/funobactam (formerly XNW4107) in vivo pharmacodynamics against serine carbapenemase-producing Gram-negative bacteria: a novel modelling approach for time-dependent killing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. [PDF] Imipenem/funobactam (formerly XNW4107) in vivo pharmacodynamics against serine carbapenemase-producing Gram-negative bacteria: a novel modelling approach for time-dependent killing | Semantic Scholar [semanticscholar.org]

- 9. Antimicrobial synergy testing by inkjet printer-assisted automated checkerboard array and manual time-kill methods - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

Preclinical Safety and Toxicology of Funobactam: A Technical Guide

Disclaimer: This document summarizes publicly available preclinical information regarding Funobactam. It is important to note that comprehensive preclinical safety and toxicology data for Funobactam are not extensively available in the public domain. The information presented herein is intended for research, scientific, and drug development professionals and is based on available data for Funobactam and related compounds in its class.

Introduction

Funobactam (formerly XNW4107) is a novel, investigational diazabicyclooctane (DBO) β-lactamase inhibitor.[1][2] It is being developed in combination with imipenem/cilastatin for the treatment of serious infections caused by multidrug-resistant Gram-negative bacteria, including carbapenem-resistant Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacterales.[3] Funobactam protects β-lactam antibiotics from degradation by a broad range of serine β-lactamases, including Ambler Class A, C, and D enzymes.[1] This guide provides an in-depth overview of the available preclinical data on the safety and toxicology of Funobactam, supplemented with information from other DBO β-lactamase inhibitors to provide a broader context for researchers.

General Toxicology of Diazabicyclooctane β-Lactamase Inhibitors

Due to the limited public availability of specific toxicology data for Funobactam, this section provides a general overview of the preclinical safety profile of a related and well-characterized diazabicyclooctane β-lactamase inhibitor, avibactam. This information may offer insights into the potential toxicological profile of Funobactam.

Table 1: Summary of Preclinical Toxicology Findings for Avibactam [4]

| Study Type | Species | Key Findings |

| Single-Dose Toxicity | Rat, Dog | Minimally toxic via intravenous administration. No significant safety pharmacology signals were observed in cardiovascular, central nervous system, renal, or gastrointestinal studies. |

| Repeat-Dose Toxicity | Rat, Dog | Well-tolerated in studies up to 30 days in dogs at doses up to 540 mg/kg/day. |

| Genotoxicity | In vitro / In vivo | Negative in a battery of genotoxicity assays, including the Ames test, unscheduled DNA synthesis assay, chromosomal aberration assay, and a rat micronucleus study. |

| Carcinogenicity | Not specified | Long-term carcinogenicity studies for avibactam alone are not detailed in the provided reference. |

| Reproductive & Developmental Toxicity | Rat, Rabbit | Not teratogenic in rats or rabbits. No embryofetal toxicity was observed in rats at doses approximately 9 times the human exposure. A pre- and postnatal study in rats showed no effects on pup growth and viability at doses 11 times the human exposure. |

| Fertility | Rat | No adverse effects on the fertility of male and female rats at doses up to 1 g/kg/day. |

Funobactam Preclinical Pharmacokinetics and Efficacy Studies

While specific toxicology studies on Funobactam are not publicly detailed, in vivo pharmacodynamic studies have been conducted in murine models. These studies, designed to evaluate efficacy, provide valuable information on the animal models and methodologies used in the preclinical assessment of Funobactam.

Single-Dose Pharmacokinetic Studies in Mice

Single-dose pharmacokinetic (PK) studies of Funobactam were performed in mice to establish its PK parameters and to evaluate if its co-administration affects the pharmacokinetics of imipenem.[3]

Table 2: Funobactam Single-Dose Pharmacokinetic Study Parameters in Mice [3]

| Parameter | Description |

| Animal Model | Specific-pathogen-free female ICR mice (20-22 g) |

| Housing | Groups of six in high-efficiency particulate air-filtered cages with controlled temperature, 12h light/dark cycle, and ad libitum access to food and water. |

| Route of Administration | Subcutaneous (SC) |

| Dose Levels | Escalating doses of 1, 10, and 20 mg/kg |

| Co-administration | Administered with a human-simulated regimen (HSR) of imipenem. |

| Sample Collection | Blood was collected via cardiac puncture at predefined timepoints. |

| Bioanalysis | Plasma concentrations of Funobactam and imipenem were measured using a validated LC/MS-MS method. |

Experimental Protocol: Neutropenic Murine Thigh Infection Model

This model was utilized to assess the in vivo efficacy of the imipenem/funobactam combination against various Gram-negative pathogens.[3]

Caption: Workflow of the neutropenic murine thigh infection model.

-

Animal Model: Specific-pathogen-free female ICR mice, weighing 20 to 22 g, were used. Animals were acclimated for 48 hours before the study.[3]

-

Induction of Neutropenia: Mice were rendered neutropenic by intraperitoneal (IP) injections of cyclophosphamide at doses of 150 mg/kg and 100 mg/kg on days 4 and 1, respectively, before bacterial inoculation.[3]

-

Reduction of Renal Clearance: To simulate human-like drug exposures, uranyl nitrate was administered via IP injection at 5 mg/kg three days prior to inoculation.[3]

-

Inoculation: One thigh of each mouse was intramuscularly inoculated with 0.1 mL of a bacterial suspension containing approximately 10^7 colony-forming units (CFU)/mL.[3]

-

Treatment: Antimicrobial therapy with imipenem/funobactam or a placebo was initiated 2 hours after inoculation.[3]

-

Outcome Assessment: The change in bacterial burden in the thigh was determined over a 24-hour period by quantifying the CFU per thigh at the start and end of the treatment period.[3]

Mechanism of Action and Potential Toxicity Pathways

Funobactam, as a diazabicyclooctane β-lactamase inhibitor, restores the activity of β-lactam antibiotics against bacteria that produce serine β-lactamases.[1]

Signaling Pathway: Inhibition of β-Lactamase

Caption: Mechanism of action of Funobactam in protecting β-lactam antibiotics.

The primary mechanism of toxicity for β-lactam antibiotics and their inhibitors is often related to hypersensitivity reactions.[5] Other potential toxicities, such as neurotoxicity and nephrotoxicity, have been associated with some β-lactam antibiotics, particularly at high concentrations or in patients with renal impairment.[5] The toxicological profile of β-lactamase inhibitors is generally considered in the context of the partner β-lactam antibiotic with which they are co-administered.[5]

Conclusion

The available preclinical data on Funobactam primarily focus on its in vivo efficacy in murine infection models. While these studies provide valuable insights into the experimental protocols used for its evaluation, there is a notable absence of publicly available, detailed preclinical safety and toxicology data, including single- and repeat-dose toxicity, genotoxicity, carcinogenicity, and reproductive toxicology studies. The information on related diazabicyclooctane β-lactamase inhibitors, such as avibactam, suggests a generally favorable preclinical safety profile for this class of compounds. As Funobactam progresses through clinical development, more comprehensive safety data will likely become available. For drug development professionals, the provided experimental protocols and the general toxicological context of the DBO class can serve as a preliminary guide for further research and evaluation.

References

- 1. academic.oup.com [academic.oup.com]

- 2. journals.asm.org [journals.asm.org]

- 3. Beta-Lactams Toxicity in the Intensive Care Unit: An Underestimated Collateral Damage? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Beta-Lactamase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Novelty of Funobactam's Chemical Scaffold: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of multidrug-resistant (MDR) Gram-negative bacteria presents a formidable challenge to global health. A primary mechanism of resistance is the production of β-lactamase enzymes, which inactivate a broad range of β-lactam antibiotics. Funobactam (formerly XNW4107) is a novel, investigational β-lactamase inhibitor developed to counteract this resistance. This technical guide provides an in-depth analysis of the chemical novelty of Funobactam's scaffold, its mechanism of action, and its potential to restore the efficacy of β-lactam antibiotics against challenging pathogens. Funobactam is currently in Phase 3 clinical trials for complicated urinary tract infections and hospital-acquired/ventilator-associated bacterial pneumonia.[1]

The Chemical Scaffold: A Diazabicyclooctane Core

Funobactam is a non-β-lactam β-lactamase inhibitor belonging to the diazabicyclooctane (DBO) class.[2][3] Its chemical structure, (1R,4S,5R)-4-{5-[(4S)-2-amino-4,5-dihydro-1H-imidazol-4-yl]-1,3,4-oxadiazol-2-yl}-6-oxo-5,7-diazaspiro[bicyclo[3.2.1]octane-2,1'-cyclopropan]-7-yl hydrogen sulfate, is characterized by a rigid bicyclic core. This scaffold is distinct from traditional β-lactam-based inhibitors like clavulanic acid, sulbactam, and tazobactam.

The novelty of Funobactam's scaffold lies in the specific substitutions on the DBO core, which are designed to enhance its binding affinity and inhibitory spectrum against a wide range of β-lactamases.

Structural Comparison with other β-Lactamase Inhibitors

| Inhibitor Class | Core Structure | Mechanism of Action | Key Advantages | Key Limitations |

| Clavams (e.g., Clavulanic Acid) | Oxapenam | Irreversible, "suicide" inhibitor | Effective against many Class A β-lactamases | Ineffective against Class B, C, and many Class D enzymes |

| Sulfones (e.g., Sulbactam, Tazobactam) | Penam sulfone | Irreversible, "suicide" inhibitor | Broadly active against Class A enzymes | Limited activity against Class C and D enzymes; no activity against Class B |

| Diazabicyclooctanes (e.g., Avibactam, Relebactam, Funobactam) | Diazabicyclooctane | Reversible, covalent inhibition | Broad-spectrum inhibition of Class A, C, and some Class D enzymes | Ineffective against metallo-β-lactamases (Class B) |

| Boronates (e.g., Vaborbactam) | Cyclic boronic acid | Reversible, forms a stable adduct with the active site serine | Potent inhibitor of Class A carbapenemases (e.g., KPC) | Limited activity against Class D and no activity against Class B enzymes |

Mechanism of Action: Covalent and Reversible Inhibition

Funobactam's mechanism of action is characteristic of the DBO class. It acts as a potent inhibitor of Ambler Class A, C, and D serine-β-lactamases. The core of its inhibitory action is the formation of a reversible, covalent acyl-enzyme intermediate with the serine residue in the active site of the β-lactamase.

The process can be broken down into the following steps:

-

Binding: Funobactam enters the active site of the β-lactamase.

-

Acylation: The catalytic serine residue attacks the carbonyl group of the DBO core, leading to the opening of the bicyclic ring and the formation of a stable acyl-enzyme complex.

-

Inhibition: This covalent complex is highly stable, effectively sequestering the enzyme and preventing it from hydrolyzing β-lactam antibiotics.

-

Reversibility: Unlike "suicide" inhibitors, the hydrolysis of the acyl-enzyme intermediate is slow but possible, leading to the regeneration of the active enzyme. However, the off-rate is sufficiently slow to allow the partner β-lactam to exert its antibacterial effect.

dot digraph "Funobactam_Mechanism_of_Action" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Mechanism of β-Lactamase Inhibition by Funobactam", rankdir="LR", splines=ortho, nodesep=0.8, maxwidth=760]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

subgraph "cluster_Enzyme" { label="β-Lactamase Active Site"; bgcolor="#FFFFFF"; "Serine" [label="Active Site Serine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; }

subgraph "cluster_Inhibitor" { label="Funobactam"; bgcolor="#FFFFFF"; "Funobactam" [label="Funobactam", fillcolor="#EA4335", fontcolor="#FFFFFF"]; }

subgraph "cluster_Antibiotic" { label="β-Lactam Antibiotic"; bgcolor="#FFFFFF"; "Antibiotic" [label="β-Lactam\nAntibiotic", fillcolor="#34A853", fontcolor="#FFFFFF"]; }

"Funobactam" -> "Serine" [label="1. Binding & Acylation"]; "Serine" -> "Acyl_Enzyme" [label="Forms Covalent Bond"]; "Acyl_Enzyme" [label="Stable Acyl-Enzyme\nIntermediate (Inhibited)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Acyl_Enzyme" -> "Serine" [label="3. Slow Reversible\nHydrolysis", style=dashed]; "Antibiotic" -> "Serine" [label="2. Blocked Hydrolysis", style=dotted, color="#EA4335"]; "Acyl_Enzyme" -> "Result" [style=invis]; "Result" [label="Protection of\nβ-Lactam Antibiotic", shape=plaintext, fontcolor="#202124"]; } caption: "Funobactam's inhibitory pathway."

In Vitro and In Vivo Efficacy

Funobactam itself possesses no intrinsic antibacterial activity. Its utility lies in its combination with a β-lactam antibiotic, most notably imipenem. The combination of imipenem/funobactam has demonstrated potent activity against a wide range of MDR Gram-negative bacteria.

In Vitro Susceptibility Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of imipenem alone and in combination with a fixed concentration of funobactam against various resistant bacterial isolates.

| Organism | Isolate ID | β-Lactamase(s) Produced | Imipenem MIC (µg/mL) | Imipenem/Funobactam (8 µg/mL) MIC (µg/mL) |

| Acinetobacter baumannii | ACB 160 | ADC-25, OXA-23, OXA-223 | >64 | 1 |

| Acinetobacter baumannii | ACB 193 | ADC-25, OXA-23, OXA-82 | >64 | 4 |

| Acinetobacter baumannii | ACB 246 | ADC-33, OXA-23, OXA-82 | 64 | 8 |

| Pseudomonas aeruginosa | PSA 1862 | KPC-2, PDC-42 | 64 | 1 |

| Pseudomonas aeruginosa | PSA 1869 | GES-20 | 16 | 8 |

| Klebsiella pneumoniae | KP 651 | KPC-3 | 16 | 1 |

| Klebsiella pneumoniae | KP 741 | SHV-11, CTX-M-55, OXA-48 | >32 | 0.5 |

Data adapted from Fratoni et al., J Antimicrob Chemother, 2023.[3]

In Vivo Efficacy: Neutropenic Murine Thigh Infection Model

The combination of imipenem/funobactam has shown significant efficacy in a neutropenic murine thigh infection model against serine carbapenemase-producing Gram-negative bacteria.[2][3] In this model, the combination therapy resulted in a significant reduction in bacterial burden compared to imipenem alone.

| Organism | Change in log10 CFU/thigh (24h) - Imipenem HSR alone | Change in log10 CFU/thigh (24h) - Imipenem/Funobactam HSR |

| A. baumannii (n=7 isolates) | Growth | >1-log kill in 6/7 isolates |

| P. aeruginosa (n=4 isolates) | Growth | >1-log kill in 4/4 isolates |

| K. pneumoniae (n=4 isolates) | Growth | Stasis in 4/4 isolates |

HSR: Human-Simulated Regimen. Data adapted from Fratoni et al., J Antimicrob Chemother, 2023.[2][3]

Experimental Protocols

MIC Determination by Broth Microdilution

The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of imipenem/funobactam.

dot digraph "MIC_Determination_Workflow" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Broth Microdilution MIC Assay Workflow", rankdir="TB", splines=ortho, nodesep=0.5, maxwidth=760]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

"Start" [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Prepare_Inoculum" [label="1. Prepare Bacterial Inoculum\n(0.5 McFarland Standard)"]; "Prepare_Plates" [label="2. Prepare Microtiter Plates\nwith Serial Dilutions of\nImipenem +/- Funobactam"]; "Inoculate" [label="3. Inoculate Plates with\nBacterial Suspension"]; "Incubate" [label="4. Incubate at 35-37°C\nfor 16-20 hours"]; "Read_Results" [label="5. Read MIC as the Lowest\nConcentration with No\nVisible Growth"]; "End" [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Start" -> "Prepare_Inoculum"; "Prepare_Inoculum" -> "Prepare_Plates"; "Prepare_Plates" -> "Inoculate"; "Inoculate" -> "Incubate"; "Incubate" -> "Read_Results"; "Read_Results" -> "End"; } caption: "Workflow for MIC determination."

-

Preparation of Antimicrobial Solutions: Prepare stock solutions of imipenem and funobactam in an appropriate solvent. For combination testing, prepare serial twofold dilutions of imipenem in cation-adjusted Mueller-Hinton broth (CAMHB) containing a fixed concentration of funobactam (e.g., 8 µg/mL).

-

Inoculum Preparation: From a fresh (18-24 hour) culture on non-selective agar, suspend several colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.

-

Inoculation: Within 15 minutes of standardization, dilute the inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

-

Incubation: Cover the plates and incubate at 35 ± 2°C in ambient air for 16-20 hours.

-

Reading Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

Neutropenic Murine Thigh Infection Model

This in vivo model is crucial for evaluating the efficacy of new antimicrobial agents.

dot digraph "Murine_Thigh_Infection_Model" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Workflow of the Neutropenic Murine Thigh Infection Model", rankdir="TB", splines=ortho, nodesep=0.5, maxwidth=760]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

"Start" [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Neutropenia" [label="1. Induce Neutropenia in Mice\n(e.g., with Cyclophosphamide)"]; "Infection" [label="2. Intramuscular Inoculation\nof Bacterial Suspension\ninto the Thigh"]; "Treatment" [label="3. Administer Antimicrobial Agents\n(e.g., Imipenem/Funobactam)\nat Specified Dosing Regimens"]; "Euthanasia" [label="4. Euthanize Mice at Pre-determined\nTime Points (e.g., 24 hours)"]; "Harvest_Thighs" [label="5. Harvest and Homogenize\nThigh Tissue"]; "Quantify_Bacteria" [label="6. Perform Serial Dilutions and\nPlate for Bacterial Enumeration (CFU/thigh)"]; "End" [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Start" -> "Neutropenia"; "Neutropenia" -> "Infection"; "Infection" -> "Treatment"; "Treatment" -> "Euthanasia"; "Euthanasia" -> "Harvest_Thighs"; "Harvest_Thighs" -> "Quantify_Bacteria"; "Quantify_Bacteria" -> "End"; } caption: "Murine thigh infection model workflow."

-

Animal Model: Specific-pathogen-free female ICR mice are typically used.

-

Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide (e.g., 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection).[2]

-

Infection: Mice are anesthetized and inoculated intramuscularly in the thigh with a bacterial suspension (e.g., 0.1 mL of ~10^6 - 10^7 CFU/mL).[2]

-

Treatment: Treatment with the antimicrobial agent(s) is initiated at a specified time post-infection (e.g., 2 hours). Human-simulated dosing regimens are often used to mimic the pharmacokinetic profiles observed in humans.

-

Efficacy Endpoint: At a predetermined time (e.g., 24 hours) after the initiation of therapy, mice are euthanized. The thighs are harvested, homogenized, and serially diluted for quantitative culture to determine the bacterial burden (CFU/thigh). The change in bacterial density from the start of therapy is the primary efficacy endpoint.

Chemical Synthesis Pathway

While the precise, proprietary synthesis of Funobactam is not publicly detailed, a representative synthesis of a diazabicyclooctane core, similar to that found in other DBO inhibitors, can be illustrated. The synthesis typically involves the construction of the bicyclic ring system followed by the addition of the side chains.

dot digraph "Representative_DBO_Synthesis" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Representative Synthesis of a Diazabicyclooctane Core", rankdir="LR", splines=ortho, nodesep=0.8, maxwidth=760]; node [shape=record, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

"Starting_Material" [label="{Starting Material A | (e.g., protected piperidine derivative)}"]; "Intermediate_1" [label="{Intermediate B | (Cyclization)}"]; "Intermediate_2" [label="{Intermediate C | (Functional Group Interconversion)}"]; "DBO_Core" [label="{Diazabicyclooctane Core}"]; "Side_Chain_Addition" [label="{Side Chain Precursor}"]; "Final_Product" [label="{Final DBO Inhibitor}"];

"Starting_Material" -> "Intermediate_1" [label="[2]"]; "Intermediate_1" -> "Intermediate_2" [label="[3]"]; "Intermediate_2" -> "DBO_Core" [label="[4]"]; "DBO_Core" -> "Final_Product" [label="[5] Coupling"]; "Side_Chain_Addition" -> "Final_Product"; } caption: "A generalized DBO synthesis pathway."

This generalized scheme highlights the key transformations involved in constructing the DBO scaffold and attaching the requisite side chains that confer its specific inhibitory properties.

Conclusion

Funobactam represents a significant advancement in the development of β-lactamase inhibitors. Its novel diazabicyclooctane scaffold provides a stable and effective platform for the broad-spectrum inhibition of clinically relevant Ambler Class A, C, and D β-lactamases. The potent in vitro and in vivo activity of the imipenem/funobactam combination against MDR Gram-negative pathogens underscores its potential as a valuable therapeutic option in the fight against antimicrobial resistance. Further clinical evaluation will be critical in defining its role in the management of serious bacterial infections.

References

- 1. Funobactam - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. Imipenem/funobactam (formerly XNW4107) in vivo pharmacodynamics against serine carbapenemase-producing Gram-negative bacteria: a novel modelling approach for time-dependent killing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. [PDF] Imipenem/funobactam (formerly XNW4107) in vivo pharmacodynamics against serine carbapenemase-producing Gram-negative bacteria: a novel modelling approach for time-dependent killing | Semantic Scholar [semanticscholar.org]

- 5. scielo.br [scielo.br]

Methodological & Application

Application Notes and Protocols for Funobactam in In Vivo Experimental Models for Infection

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo experimental models used to evaluate the efficacy of Funobactam, a novel diazabicyclooctane β-lactamase inhibitor. The primary focus is on the neutropenic murine thigh infection model, which has been pivotal in characterizing the pharmacodynamics of Funobactam in combination with imipenem.

Introduction to Funobactam

Funobactam (formerly XNW4107) is a potent inhibitor of Ambler Class A, C, and D serine β-lactamases.[1] It is under development in combination with imipenem to combat multidrug-resistant (MDR) Gram-negative bacteria, including Acinetobacter baumannii, Pseudomonas aeruginosa, and carbapenem-resistant Enterobacterales (CRE).[1][2][3] Funobactam protects β-lactam antibiotics from degradation by these enzymes, restoring their antibacterial activity.[1]

Mechanism of Action: β-Lactamase Inhibition

Funobactam, as a diazabicyclooctane (DBO) β-lactamase inhibitor, employs a reversible covalent inhibition mechanism.[4][5] It binds to the active site serine of the β-lactamase, forming a stable carbamoyl-enzyme intermediate.[4][5] This prevents the enzyme from hydrolyzing the β-lactam antibiotic partner, allowing the antibiotic to reach its target, the penicillin-binding proteins (PBPs), and exert its bactericidal effect.[4][5]

Caption: Mechanism of action of Funobactam in combination with Imipenem.

In Vivo Efficacy Data: Neutropenic Murine Thigh Infection Model

The neutropenic murine thigh infection model is a standard preclinical model for evaluating the efficacy of antimicrobial agents. Funobactam, in combination with a human-simulated regimen (HSR) of imipenem, has demonstrated potent in vivo efficacy against various serine carbapenemase-producing Gram-negative pathogens.[1][2][6]

Efficacy of Imipenem/Funobactam Human-Simulated Regimen

The following table summarizes the efficacy of a human-simulated regimen of imipenem (500 mg q6h) and Funobactam (250 mg q6h) as a 1-hour infusion against a panel of clinical isolates. Efficacy is measured as the change in bacterial load (log10 CFU/thigh) after 24 hours of treatment.[1][2]

| Organism | Number of Strains | Imipenem/Funobactam MIC Range (mg/L) | Mean Change in log10 CFU/thigh (24h) | Outcome |

| A. baumannii | 7 | 0.25 - 8 | >1-log kill in 6/7 strains | Bactericidal |

| P. aeruginosa | 4 | 1 - 4 | >1-log kill in 4/4 strains | Bactericidal |

| K. pneumoniae | 4 | 4 - 16 | Stasis in 4/4 strains | Bacteriostatic |

Data sourced from Fratoni et al., Journal of Antimicrobial Chemotherapy, 2023.[1][2]

Pharmacokinetic/Pharmacodynamic (PK/PD) Parameters

Studies have identified the percentage of the dosing interval that the free drug concentration remains above a certain threshold concentration, normalized by the MIC (%fT > CT/MIC), as the PK/PD index that best correlates with Funobactam's efficacy.[1][2][3] A threshold concentration (CT) of 1 mg/L was found to have the highest correlation with efficacy.[1][2][3]

| Organism | Efficacy Endpoint | Median (%fT > 1 mg/L)/MIC |

| A. baumannii | 1-log reduction | 9.82 |

| P. aeruginosa | 1-log reduction | 9.90 |

| K. pneumoniae | Stasis | 55.73 |

Data sourced from Fratoni et al., Journal of Antimicrobial Chemotherapy, 2023.[1][2][3]

Experimental Protocols

Neutropenic Murine Thigh Infection Model Protocol

This protocol outlines the methodology for assessing the in vivo efficacy of Funobactam in combination with a β-lactam antibiotic against Gram-negative bacteria.

1. Animal Model and Immunosuppression:

-

Use specific-pathogen-free female ICR mice (or equivalent), typically weighing 20-22g.[2]

-

Induce neutropenia by administering cyclophosphamide intraperitoneally. A common regimen is 150 mg/kg four days prior to infection and 100 mg/kg one day before infection.[2] This renders the mice profoundly neutropenic (<100 neutrophils/mm³).

2. Bacterial Strain Preparation:

-

Utilize clinically relevant strains of serine carbapenemase-producing A. baumannii, P. aeruginosa, or K. pneumoniae.[1][2]

-

Prepare a bacterial inoculum by growing the isolate to the mid-logarithmic phase in an appropriate broth (e.g., Mueller-Hinton Broth).

-

Wash and dilute the bacterial suspension in sterile saline to achieve a final concentration of approximately 10⁷ CFU/mL.[2]

3. Infection Procedure:

-

Anesthetize the mice.

-

Inject 0.1 mL of the bacterial inoculum intramuscularly into the posterior thigh muscle of each mouse.[2]

4. Drug Preparation and Administration:

-

Reconstitute Funobactam and the partner antibiotic (e.g., imipenem) in sterile diluents as per the manufacturer's instructions.

-

Administer the compounds subcutaneously or via another appropriate route to simulate human pharmacokinetic profiles.[2] Dosing regimens can be designed to mimic human exposures (Human-Simulated Regimens - HSR).

-

Treatment is typically initiated 2 hours post-infection.

5. Efficacy Assessment:

-

Euthanize cohorts of mice at the start of therapy (0h) and after a specified treatment duration (commonly 24h).[2]

-

Aseptically remove the entire thigh muscle.

-

Homogenize the thigh tissue in a known volume of sterile saline.

-

Perform serial dilutions of the homogenate and plate on appropriate agar plates (e.g., Tryptic Soy Agar with 5% sheep blood) to determine the bacterial load (CFU/thigh).[2]

-

Calculate the change in bacterial density (Δlog10 CFU/thigh) over the 24-hour treatment period relative to the 0-hour controls.

Caption: Workflow for the neutropenic murine thigh infection model.

Conclusion

The neutropenic murine thigh infection model has been instrumental in demonstrating the potent in vivo activity of Funobactam in combination with imipenem against challenging Gram-negative pathogens. The data generated from these models, particularly the PK/PD analyses, are crucial for supporting the clinical development of this promising new β-lactam/β-lactamase inhibitor combination. Researchers can utilize the provided protocols and data as a foundation for further preclinical evaluation of Funobactam against a broader range of pathogens or in other infection models.

References

- 1. Imipenem/funobactam (formerly XNW4107) in vivo pharmacodynamics against serine carbapenemase-producing Gram-negative bacteria: a novel modelling approach for time-dependent killing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Imipenem/funobactam (formerly XNW4107) in vivo pharmacodynamics against serine carbapenemase-producing Gram-negative bacteria: a novel modelling approach for time-dependent killing | Semantic Scholar [semanticscholar.org]

- 3. Imipenem/funobactam (formerly XNW4107) in vivo pharmacodynamics against serine carbapenemase-producing Gram-negative bacteria: a novel modelling approach for time-dependent killing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

Assessing the Synergy: Protocols for Evaluating Funobactam's Combination Therapy Potential

Application Note

Introduction

Funobactam is a novel diazabicyclooctane β-lactamase inhibitor currently under investigation for the treatment of serious infections caused by multidrug-resistant Gram-negative bacteria.[1][2][3][4][5] It functions by inactivating a broad spectrum of β-lactamase enzymes (Ambler Class A, C, and D), which are a primary mechanism of resistance to β-lactam antibiotics in many pathogens.[3] Consequently, Funobactam is not intended for monotherapy but as a partner agent to restore the activity of β-lactam antibiotics. This document provides detailed protocols for assessing the synergistic effects of Funobactam in combination with various antibiotics, tailored for researchers, scientists, and drug development professionals.

The primary methodologies covered are the checkerboard assay for determining the Fractional Inhibitory Concentration (FIC) index and the time-kill curve assay for evaluating the pharmacodynamics of the antibiotic combination. Additionally, an overview of an in vivo model for assessing synergy is provided.

Key Concepts in Synergy Testing

Antibiotic synergy occurs when the combined effect of two or more drugs is significantly greater than the sum of their individual effects.[6] In contrast, antagonism is observed when the combination is less effective, and an additive or indifferent effect is noted when the combined activity is equal to the sum of their individual effects.

The most common metric for quantifying synergy in vitro is the Fractional Inhibitory Concentration (FIC) Index . It is calculated based on the Minimum Inhibitory Concentrations (MICs) of the drugs alone and in combination.[7]

Interpretation of FIC Index:

-

Synergy: FIC Index ≤ 0.5

-

Additive/Indifference: 0.5 < FIC Index ≤ 4.0

-

Antagonism: FIC Index > 4.0

Experimental Protocols

Checkerboard Assay Protocol

The checkerboard assay is a microdilution method used to systematically test a range of concentrations of two antimicrobial agents to determine their combined inhibitory effect.[7][8][9]

Objective: To determine the FIC index for the combination of Funobactam and a partner antibiotic against a specific bacterial isolate.

Materials:

-

96-well microtiter plates

-

Bacterial isolate of interest (e.g., Klebsiella pneumoniae, Pseudomonas aeruginosa, Acinetobacter baumannii)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Funobactam stock solution

-

Partner antibiotic stock solution (e.g., imipenem, meropenem, cefepime)

-

Spectrophotometer or microplate reader

Procedure:

-

Bacterial Inoculum Preparation:

-

Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

-

Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.[7]

-

-

Plate Setup:

-

Dispense 50 µL of CAMHB into each well of a 96-well plate.

-

Create serial twofold dilutions of the partner antibiotic along the x-axis (columns 1-10) and Funobactam along the y-axis (rows A-G).

-

Row H will contain only the partner antibiotic dilutions (Funobactam control), and column 11 will contain only the Funobactam dilutions (partner antibiotic control). Column 12 will serve as the growth control (no antibiotics).

-

-

Inoculation:

-

Inoculate each well with 100 µL of the prepared bacterial suspension.[7]

-

-

Incubation:

-

Incubate the plates at 35-37°C for 16-20 hours.

-

-

Data Analysis:

-

Determine the MIC of each drug alone and in combination by identifying the lowest concentration that inhibits visible bacterial growth.

-

Calculate the FIC for each drug in the combination:

-

FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

-

FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

-

-

Calculate the FIC Index: FIC Index = FIC of Drug A + FIC of Drug B.[7]

-

The synergistic FIC Index is the lowest FIC Index value obtained from all wells showing no growth.

-

Data Presentation:

The results of a checkerboard assay can be summarized in a table to clearly present the MICs and calculated FIC indices.

| Bacterial Isolate | Antibiotic Partner | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC Index | Interpretation |

| K. pneumoniae KPC-2 | Imipenem | 16 | 2 | 0.25 | Synergy |

| Funobactam | 4 | 0.5 | |||

| P. aeruginosa AmpC | Cefepime | 32 | 4 | 0.375 | Synergy |

| Funobactam | 8 | 1 | |||

| A. baumannii OXA-23 | Meropenem | 64 | 16 | 1.0 | Indifference |

| Funobactam | 4 | 2 |

Workflow for Checkerboard Assay:

Time-Kill Curve Assay Protocol

Time-kill curve assays provide dynamic information about the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[10][11][12]

Objective: To assess the rate and extent of bacterial killing by Funobactam in combination with a partner antibiotic.

Materials:

-

Bacterial isolate of interest

-

CAMHB

-

Funobactam and partner antibiotic stock solutions

-

Sterile culture tubes or flasks

-

Shaking incubator

-

Apparatus for serial dilutions and colony counting (e.g., agar plates, automated colony counter)